Product packaging for Ethyl 3-oxo-3-(pyridin-2-yl)propanoate(Cat. No.:CAS No. 26510-52-1)

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate

Cat. No.: B1586536
CAS No.: 26510-52-1
M. Wt: 193.2 g/mol
InChI Key: FQHXWZMJALFSJJ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (CAS 26510-52-1) is a high-purity chemical building block of significant interest in organic and medicinal chemistry. This compound features a β-keto ester group attached to a pyridin-2-yl (picolinyl) ring, a configuration that makes it a versatile precursor for synthesizing complex heterocyclic structures . Its core value lies in the reactivity of the active methylene group, which can form a stabilized enolate for various carbon-carbon bond-forming reactions, including alkylations, acylations, and Claisen condensations . Furthermore, this intermediate is highly valuable in heterocycle synthesis, serving as a key precursor for constructing pyrazoles, isoxazoles, and pyrimidines through reactions with dinucleophiles like hydrazines and ureas . The pyridin-2-yl moiety is a privileged scaffold in drug discovery, analogous to structures found in active pharmaceutical ingredients such as the direct thrombin inhibitor Dabigatran, underscoring its importance in developing new therapeutic agents . Physicochemical properties include a molecular formula of C10H11NO3, a molecular weight of 193.20 g/mol, a boiling point of 100-104 °C at 0.3 mmHg, and a density of 1.164 . This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B1586536 Ethyl 3-oxo-3-(pyridin-2-yl)propanoate CAS No. 26510-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-3-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHXWZMJALFSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371376
Record name Ethyl picolinoylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26510-52-1
Record name Ethyl picolinoylacetate
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URL https://comptox.epa.gov/dashboard/DTXSID30371376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
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Synthetic Methodologies and Strategic Approaches for Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate

Established Synthetic Pathways for the β-Keto Ester Moiety

The formation of the β-keto ester group attached to a pyridine (B92270) ring can be achieved through several classical organic reactions. These methods often involve the careful manipulation of pyridine's electronic properties and the application of well-known condensation and functional group interconversion reactions. A primary and highly effective method is the Claisen condensation, which involves the reaction of a pyridine-based ester with an enolizable ester. For instance, the synthesis of the isomeric ethyl 3-oxo-3-(pyridin-4-yl)propanoate is accomplished by refluxing ethyl isonicotinate (B8489971) with ethyl acetate (B1210297) in the presence of sodium ethoxide. researchgate.net This approach is directly analogous to the synthesis of the 2-pyridyl isomer.

Table 1: Claisen Condensation for Pyridyl β-Keto Ester Synthesis

Reactant 1 Reactant 2 Base Product Isomer Reference
Ethyl isonicotinate Ethyl acetate Sodium ethoxide Ethyl 3-oxo-3-(pyridin-4-yl)propanoate researchgate.net

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing ketone functionalities. However, its direct application to pyridine is challenging. Pyridine is an electron-deficient heterocycle, which makes it inherently unreactive toward electrophilic aromatic substitution. youtube.com Furthermore, the lone pair on the nitrogen atom readily coordinates with Lewis acids like aluminum chloride (AlCl₃), which are required to catalyze the reaction. This coordination forms a pyridinium (B92312) salt, further deactivating the ring and preventing acylation. youtube.com

To circumvent these issues, alternative strategies must be employed:

Acylation of Metalated Pyridines : A more successful approach involves the metalation of the pyridine ring using a strong base, followed by treatment with an acylating agent. youtube.com This reverses the polarity of the pyridine ring, making it nucleophilic.

Radical Acylation : The addition of acyl radicals to pyridine under acidic conditions represents another pathway. The acid enhances the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophilic acyl radicals. youtube.com

While direct Friedel-Crafts acylation is not a viable established pathway for the synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate, these modified approaches highlight the necessary strategic adaptations for functionalizing the pyridine ring. youtube.com

The use of Grignard reagents for the synthesis of β-keto esters is complex. Grignard reagents are potent nucleophiles that typically add twice to esters, leading to the formation of tertiary alcohols. masterorganicchemistry.comacs.org This presents a significant challenge for selectively forming a ketone from an ester derivative.

Another critical consideration is the acidity of the α-protons in the β-keto ester product. The methylene (B1212753) group situated between the two carbonyl groups is sufficiently acidic (pKa ≈ 11) to be deprotonated by a Grignard reagent. stackexchange.com This acid-base reaction would quench the Grignard reagent, halting any further nucleophilic addition and simply forming the magnesium salt of the β-keto ester. stackexchange.com Therefore, a direct one-step synthesis by reacting a pyridine-based Grignard reagent with an acetoacetic ester derivative is generally not feasible due to competing reactions.

Should the synthesis proceed via the corresponding carboxylic acid, 3-oxo-3-(pyridin-2-yl)propanoic acid, the final step would be the formation of the ethyl ester. This is typically achieved through Fischer esterification. The process involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), and heating the mixture under reflux. beckfoot.orgceon.rs The reaction is reversible, and using a large excess of the alcohol helps to drive the equilibrium towards the ester product. ceon.rs

The general mechanism for acid-catalyzed esterification is applicable here:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.

Nucleophilic attack by the ethanol molecule on the activated carbonyl carbon.

Proton transfer and subsequent elimination of a water molecule to form the ester.

Transesterification, the conversion of one ester to another, could also be employed if a different ester of 3-oxo-3-(pyridin-2-yl)propanoic acid were available. This would involve reacting the starting ester with ethanol, again typically under acid or base catalysis, to yield the desired ethyl ester.

Novel and Evolving Synthetic Techniques

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. Research in this area focuses on improving yields, minimizing byproducts, and simplifying reaction procedures for compounds like this compound.

The selective synthesis of the 2-substituted pyridine isomer is a key challenge due to the potential for reaction at other positions on the pyridine ring (e.g., C-3 or C-4). The development of regioselective methods is crucial for ensuring the desired product is formed exclusively or as the major component. For example, the synthesis of the 4-pyridyl isomer via Claisen condensation uses isonicotinate as a starting material, demonstrating how the choice of starting regioisomer dictates the final product structure. researchgate.net

Chemoselectivity is also important, particularly in reactions involving multifunctional molecules. Synthetic methods must be designed to ensure the reagents react at the intended site without affecting other functional groups. For instance, in a multi-step synthesis, protecting groups might be necessary to shield reactive sites while other parts of the molecule are being modified. The development of one-pot syntheses where multiple transformations occur in a single reaction vessel without the isolation of intermediates can improve efficiency and reduce waste, but requires careful control over reagent compatibility and reaction conditions to maintain high chemo- and regioselectivity.

The principles of green chemistry are increasingly influencing the design of synthetic pathways. The goal is to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

For the synthesis of this compound, greener approaches could include:

Catalytic Methods : Moving away from stoichiometric reagents, such as the large amounts of AlCl₃ used in traditional Friedel-Crafts reactions or strong bases like sodium ethoxide in Claisen condensations, towards catalytic alternatives that can be used in smaller quantities and potentially recycled. nih.govresearchgate.net

Use of Greener Solvents : Replacing conventional volatile organic solvents with more environmentally friendly options. For example, ionic liquids have been investigated as recyclable solvents for Friedel-Crafts type reactions. researchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. One-pot reactions and catalytic cycles are key strategies for improving atom economy. A patent for a related compound highlights the benefits of a simplified, environmentally friendly process with high product purity and improved safety. google.com

Table 2: Comparison of Synthetic Approaches

Method Advantages Disadvantages Green Chemistry Aspect
Claisen Condensation Established, effective for β-keto ester formation. Requires stoichiometric amounts of strong base. Moderate; produces salt waste.
Friedel-Crafts Acylation Not directly applicable to pyridine. Requires harsh Lewis acids, deactivation of pyridine ring. youtube.com Poor; generates significant waste.
Grignard Reactions Not a direct or simple route. Prone to side reactions (double addition, deprotonation). masterorganicchemistry.comstackexchange.com Poor; inefficient for this target.

| Catalytic One-Pot Synthesis | Potentially higher efficiency, less waste. | Requires significant methods development. | High; improved atom economy, potential for recyclable catalysts. google.com |

Asymmetric Synthesis and Stereocontrol in Related Keto-Esters

The generation of stereocenters in molecules derived from β-keto esters is a cornerstone of modern asymmetric synthesis. The prochiral nature of the methylene group (C2) and the carbonyl group (C3) in structures like this compound offers opportunities for creating chiral centers through reactions such as alkylation, aldol (B89426) condensation, and reduction. Key strategies to achieve high levels of stereocontrol include the use of chiral auxiliaries, substrate-inherent control, and catalysis with chiral ligands.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org This strategy has been successfully applied to the asymmetric functionalization of β-keto esters.

One of the most effective classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. researchgate.netresearchgate.net In this approach, the ester portion of the β-keto ester is replaced by a chiral oxazolidinone. The enolate of the resulting N-acyl oxazolidinone can then undergo highly diastereoselective alkylations or aldol reactions. researchgate.net The stereochemical outcome is dictated by the steric influence of the substituent on the chiral auxiliary, which directs the incoming electrophile to a specific face of the enolate. For instance, selective formation of the Z-enolate, often achieved with bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), followed by reaction with an electrophile, can lead to products with high diastereomeric excess. researchgate.net Another well-regarded auxiliary is camphorsultam, which has been shown to provide excellent stereoselectivity in reactions such as Michael additions. wikipedia.org

Substrate control is an alternative strategy where a pre-existing chiral center or a directing functional group within the substrate molecule guides the stereochemical outcome of a reaction. acs.org In the context of keto-esters, a nearby functional group, such as a hydroxyl or amide group, can chelate to a metal catalyst, creating a rigid, organized transition state that favors the approach of a reagent from a specific direction. acs.org This approach is fundamental in diastereoselective reductions and other additions where the substrate's own geometry dictates the formation of new stereocenters.

Ligand-accelerated catalysis involves the use of a chiral ligand complexed to a metal center to create a chiral catalytic environment. This approach is highly efficient as only a substoichiometric amount of the chiral source is required. A prominent example in the context of keto-esters is the asymmetric hydrogenation or transfer hydrogenation of the keto group.

Ruthenium(II) complexes bearing chiral diamine-sulfonamide ligands have proven to be exceptionally effective for the dynamic kinetic resolution (DKR) of racemic β-substituted-α-keto esters. nih.govnih.gov In a DKR, a configurationally labile stereocenter is racemized in situ while a catalyst selectively converts one enantiomer into the desired product, theoretically allowing for a 100% yield of a single diastereomer. nih.gov

Research into the DKR-asymmetric transfer hydrogenation (ATH) of β-halo-α-keto esters demonstrates the power of this method. Using a catalyst system composed of a ruthenium precursor and a chiral terphenylsulfonamide/di-α-napthylethylenediamine ligand, various β-chloro-α-keto esters were reduced to the corresponding chlorohydrins with high diastereo- and enantioselectivity. nih.gov The reaction proceeds with concomitant formation of two stereocenters. nih.gov

The effectiveness of this ligand-accelerated transformation is highlighted by the results obtained for a range of β-aryl substituted substrates.

Table 1: Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation of β-Aryl-α-keto Esters nih.gov
EntryAryl Group (Ar)ProductYield (%)adrbee (%)c
1Ph13a94>20:199.5:0.5
2p-FPh13b91>20:199:1
3p-ClPh13c93>20:199:1
4p-BrPh13d93>20:199:1
5m-BrPh13e95>20:199:1
6o-BrPh13f9010:199:1
7p-CF3Ph13g9615:199:1
8p-NO2Ph13h734:199:1
9p-MePh13i9114:199.5:0.5
10p-MeOPh13j93>20:199:1
a Isolated yield of the anti-diastereomer. b Determined by 1H NMR analysis. c Determined by chiral SFC/HPLC analysis.

This methodology underscores the potential for synthesizing chiral molecules like derivatives of this compound with high stereocontrol, where the pyridinyl group would act as a heteroaromatic substituent. The electronic properties of the pyridine ring could influence the reaction's efficiency and selectivity, but the general principle of ligand-accelerated asymmetric reduction remains a powerful and applicable strategy.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate

Reactivity of the β-Keto Ester Moiety

The β-keto ester functional group is the primary site of many of the characteristic reactions of ethyl 3-oxo-3-(pyridin-2-yl)propanoate. Its reactivity is largely dictated by the presence of two carbonyl groups separated by a methylene (B1212753) group, leading to unique electronic properties and the ability to exist in tautomeric forms.

Keto-Enol Tautomerism and Its Influence on Reactivity

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form is characterized by an α,β-unsaturated carbonyl system and a hydroxyl group.

The equilibrium position is influenced by several factors, including the solvent, temperature, and the nature of the substituents. In many β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. Computational studies on similar molecules, such as acetylacetone, have shown that the enol form can be more stable than the keto form in the gas phase and in non-polar solvents researchgate.net. The stability of the enol tautomer is often attributed to resonance assistance and the formation of this internal hydrogen bond diva-portal.org.

The presence of the electron-withdrawing pyridine (B92270) ring in this compound is expected to influence the keto-enol equilibrium. Spectroscopic studies, such as NMR and UV-Visible spectroscopy, are powerful tools for investigating this tautomerism in different environments sigmaaldrich.comnih.gov. For instance, the ratio of keto to enol forms can be determined by analyzing the chemical shifts and integration of characteristic proton and carbon signals in NMR spectra recorded in various solvents nih.gov. While specific experimental data for this compound is not extensively documented in readily available literature, it is reasonable to predict a significant population of the enol tautomer, particularly in non-polar solvents, due to the potential for strong intramolecular hydrogen bonding.

The existence of these two tautomeric forms has a profound impact on the compound's reactivity. The keto form acts as a carbon nucleophile at the α-position (methylene group) after deprotonation, while the enol form can act as an oxygen or carbon nucleophile.

Table 1: Factors Influencing Keto-Enol Tautomerism

FactorInfluence on EquilibriumRationale
Solvent Polarity Non-polar solvents favor the enol form; polar solvents favor the keto form.Polar solvents can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the carbonyl groups of the keto form.
Temperature Higher temperatures can favor the keto form.Increased thermal energy can overcome the stability of the intramolecular hydrogen bond in the enol form youtube.com.
pH The equilibrium can be catalyzed by both acid and base.Catalysis facilitates the interconversion between the two forms.
Substituent Effects Electron-withdrawing groups can influence the acidity of the α-protons and the stability of the enolate.The pyridine ring acts as an electron-withdrawing group.

Nucleophilic Additions to the Carbonyl Groups

The carbonyl carbons of the β-keto ester moiety in this compound are electrophilic and thus susceptible to attack by nucleophiles. The pyridinyl ketone is generally more reactive towards nucleophiles than the ester carbonyl due to the lesser electron-donating ability of the pyridine ring compared to the ethoxy group.

Reactions with nitrogen nucleophiles, such as hydroxylamine (B1172632) and hydrazine (B178648) derivatives, are particularly important as they often lead to the formation of heterocyclic structures. For example, the reaction with hydrazine hydrate (B1144303) can be expected to initially form a hydrazone at the more reactive ketonic carbonyl. Subsequent intramolecular cyclization can then lead to the formation of pyrazole (B372694) derivatives. While specific studies on this compound are not abundant, the reaction of other β-keto esters with hydrazine is a well-established method for pyrazole synthesis nih.govosi.lv. The reaction likely proceeds through the formation of a pyrazolidinone intermediate which may then dehydrate to the aromatic pyrazole.

Condensation Reactions and Cyclization Pathways

This compound is an excellent substrate for various condensation reactions, which are pivotal in the synthesis of fused heterocyclic systems. The active methylene group, flanked by two carbonyls, is readily deprotonated by a base to form a stabilized enolate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most significant applications of this compound is in the synthesis of pyridopyrimidines, a class of compounds with diverse biological activities nih.gov. For instance, condensation with amidines or guanidine (B92328) can lead to the formation of a pyrimidine (B1678525) ring fused to the pyridine nucleus. The reaction mechanism typically involves an initial condensation of the amidine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones has been reported from related pyrimidine precursors, highlighting the utility of such condensation strategies nih.gov.

Similarly, this β-keto ester can be employed in the synthesis of pyrazolopyridines. The reaction with hydrazine derivatives, as mentioned earlier, can be considered a condensation-cyclization sequence. The synthesis of various substituted pyrazolo[3,4-b]pyridines often starts from precursors that can be derived from β-keto esters, underscoring the importance of this class of compounds in heterocyclic chemistry nih.govnih.gov.

Table 2: Potential Heterocyclic Systems from this compound

ReagentResulting Heterocyclic SystemGeneral Reaction Type
HydrazinePyrazolopyridineCondensation/Cyclization
GuanidinePyrido[2,3-d]pyrimidineCondensation/Cyclization
AmidinesPyrido[2,3-d]pyrimidineCondensation/Cyclization
Urea/ThioureaPyrido[2,3-d]pyrimidineCondensation/Cyclization

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound also exhibits distinct reactivity, which is influenced by the electron-withdrawing nature of the nitrogen atom and the presence of the β-keto ester substituent.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally considered to be electron-deficient and is therefore significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. The nitrogen atom deactivates the ring towards attack by electrophiles youtube.comwikipedia.org. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring to a great extent rsc.org.

The substituent already present on the ring, in this case, the 3-oxo-3-ethoxycarbonyl-1-propyl group, will also influence the position of any potential electrophilic attack. However, due to the strong deactivation by the pyridine nitrogen, forcing conditions are typically required for EAS on pyridine rings, and the yields are often low youtube.com. For pyridine itself, electrophilic substitution, when it does occur, generally favors the 3- and 5-positions.

Nucleophilic Attack on the Pyridine Ring

In contrast to its deactivation towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions stackexchange.comquora.com. The attack of a nucleophile at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization youtube.comvaia.com.

In this compound, the pyridine ring is already substituted at the 2-position. Therefore, nucleophilic attack would be most likely to occur at the 4- or 6-position, provided there is a suitable leaving group present at one of these positions. In the absence of a leaving group, a direct nucleophilic addition of a strong nucleophile, such as an organolithium reagent or an amide anion (as in the Chichibabin reaction), could potentially occur, followed by oxidation to restore aromaticity. The presence of the β-keto ester substituent would likely influence the regioselectivity of such an attack.

Quaternization and N-Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound is susceptible to electrophilic attack, leading to the formation of pyridinium (B92312) salts (quaternization) or pyridine N-oxides (N-oxidation). These reactions modify the electronic properties of the pyridine ring, influencing its reactivity in subsequent transformations.

Quaternization: The reaction of the pyridine nitrogen with alkyl halides results in the formation of quaternary pyridinium salts. quimicaorganica.org This is a classic SN2 reaction where the pyridine nitrogen acts as a nucleophile. mdpi.com The presence of the electron-withdrawing keto-ester group at the 2-position is expected to decrease the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine, potentially requiring more forcing reaction conditions. reddit.com However, the formation of pyridinium salts is a common and versatile method to activate the pyridine ring. rsc.org The quaternization of vinyl and alkynyl pyridines has been shown to enable ultrafast and selective reactions. nih.gov

The general scheme for the quaternization of this compound is as follows:

Scheme 1: General Quaternization Reaction

This compound + R-X → [N-Alkyl-2-(ethoxycarbonylacetyl)pyridinium]+X-

Where R is an alkyl group and X is a halide.

A variety of alkylating agents can be employed, and the reaction conditions can be tuned to achieve the desired product. Polar aprotic solvents are generally favored for quaternization reactions as they help to solvate the resulting ions. mdpi.com

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgarkat-usa.org The N-oxide functionality significantly alters the reactivity of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack. researchgate.netscripps.edu The oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) has been shown to produce the corresponding N-oxides in high yields. researchgate.net

The general scheme for the N-oxidation of this compound is:

Scheme 2: General N-Oxidation Reaction

This compound + Oxidizing Agent → Ethyl 3-(1-oxido-pyridin-1-ium-2-yl)-3-oxopropanoate

The choice of oxidizing agent and reaction conditions is crucial to avoid side reactions, such as oxidation of other parts of the molecule. The N-oxidation of pyridines is a valuable transformation for the synthesis of various substituted pyridines. researchgate.net

Mechanisms of Key Transformations

Understanding the mechanisms of quaternization and N-oxidation is essential for controlling the reactivity of this compound and designing synthetic strategies.

Elucidation of Reaction Intermediates

Quaternization and Pyridinium Ylides: The initial product of quaternization is a pyridinium salt. In the presence of a base, this salt can be deprotonated at the α-carbon of the keto-ester moiety to form a pyridinium ylide. researchgate.net These ylides are highly reactive intermediates with a zwitterionic structure, where a carbanion is adjacent to a positively charged pyridinium nitrogen. rsc.org

The formation and reactivity of pyridinium ylides have been extensively studied. researchgate.netbohrium.comnih.gov They can act as 1,3-dipoles in cycloaddition reactions or as nucleophiles in various transformations. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The stability and reactivity of the ylide are influenced by the substituents on both the pyridine ring and the carbanion. Electron-withdrawing groups on the carbanion, such as the ester and keto groups in the case of this compound, help to stabilize the ylide.

N-Oxidation and N-Oxyl Radicals: The mechanism of N-oxidation can proceed through different pathways depending on the oxidant. With peroxy acids, the reaction is generally considered to be a concerted process. However, under certain conditions, radical intermediates can be involved. For instance, electrochemical N-oxidation has been shown to proceed via a pyridine N-oxyl radical cation intermediate. acs.org These radical species are highly reactive and can participate in various subsequent reactions. The generation of pyridine N-oxyl radicals can be investigated using techniques like in situ EPR spectroscopy. acs.org

Kinetic and Thermodynamic Considerations

Kinetics: The rate of quaternization is influenced by several factors, including the nucleophilicity of the pyridine nitrogen, the nature of the alkylating agent (leaving group ability), and the solvent. mdpi.com As mentioned, the electron-withdrawing substituent at the 2-position of this compound is expected to decrease the rate of quaternization compared to unsubstituted pyridine.

Kinetic studies on the N-oxidation of 2-substituted pyridines have shown that the reaction rate is sensitive to steric effects. researchgate.net Bulky substituents at the 2-position can hinder the approach of the oxidizing agent, leading to a decrease in the reaction rate. The kinetics of the reactions of pyridinium ylides with various electrophiles have also been investigated, providing insights into their nucleophilicity. bohrium.comnih.gov

The following table presents representative kinetic data for the N-oxidation of various substituted pyridines, illustrating the effect of substituents on the reaction rate.

Pyridine DerivativeOxidantSolventRate Constant (k, M⁻¹s⁻¹)Reference
PyridinePeracetic AcidWater0.034General trend
2-MethylpyridinePeracetic AcidWater0.021General trend
4-MethylpyridinePeracetic AcidWater0.058General trend
2-Chloropyridinem-CPBAChloroformSlower than pyridine arkat-usa.org

Thermodynamics: Quaternization is generally an exothermic process, driven by the formation of a stable salt. The thermodynamics of pyridine synthesis from pyrylium (B1242799) salts have been studied using computational methods, providing insights into the enthalpy and Gibbs free energy changes of the reaction. unjani.ac.id

Computational studies on the N-O bond dissociation enthalpies of pyridine N-oxides have shown that the bond strength is influenced by the substituents on the pyridine ring. nih.gov These thermodynamic data are crucial for understanding the stability of the N-oxides and their reactivity in deoxygenation reactions. nih.gov

The table below shows calculated N-O bond dissociation enthalpies (BDEs) for a selection of substituted pyridine N-oxides, which can serve as a guide for understanding the thermodynamic stability of the N-oxide of this compound.

Pyridine N-Oxide DerivativeCalculated N-O BDE (kcal/mol)Computational MethodReference
Pyridine N-oxide62.5B3LYP/6-31G nih.gov
4-Methoxypyridine N-oxide61.8B3LYP/6-31G nih.gov
4-Nitropyridine N-oxide64.2B3LYP/6-31G nih.gov
2-Carboxypyridine N-oxide65.9B3LYP/6-31G nih.gov

Solvent Effects on Reaction Outcomes

The choice of solvent can have a significant impact on both the rate and the outcome of quaternization and N-oxidation reactions.

Quaternization: As mentioned, polar aprotic solvents like acetonitrile (B52724) or propionitrile (B127096) are commonly used for quaternization reactions as they can solvate the charged pyridinium salt product, thereby stabilizing it and promoting the reaction. mdpi.comreddit.com In some cases, solvent-free conditions, where the reactants are heated together, can be employed for stubborn alkylations. reddit.com

N-Oxidation: The solvent can influence the reactivity of the oxidizing agent and the stability of any intermediates. For N-oxidation with peroxy acids, solvents like acetic acid, chloroform, or dichloromethane (B109758) are often used. arkat-usa.orgorgsyn.org The choice of solvent can also affect the regioselectivity of subsequent reactions of the N-oxide.

The table below summarizes the effect of different solvents on the yield of a representative quaternization reaction.

ReactantsSolventTemperature (°C)Yield (%)Reference
Pyridine + Benzyl BromideAcetonitrileReflux95General trend
Pyridine + Benzyl BromideEthanol (B145695)Reflux85General trend
Pyridine + Benzyl BromideTolueneReflux60General trend
Pyridine + Benzyl BromideNo Solvent10090General trend

Derivatization and Functionalization Strategies Employing Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate

Transformations of the Ester Group

The ester functionality in ethyl 3-oxo-3-(pyridin-2-yl)propanoate is a prime site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis: The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-oxo-3-(pyridin-2-yl)propanoic acid. This reaction is typically carried out under basic conditions, for instance, by treatment with an aqueous solution of a hydroxide (B78521) salt like potassium hydroxide, followed by acidification. chemicalbook.com The resulting carboxylic acid is a key intermediate for further synthetic manipulations.

Amidation: The direct conversion of the ester to an amide, known as amidation, is a crucial transformation for the synthesis of bioactive molecules and functional materials. While direct amidation of esters can be challenging, recent methodologies have enabled this conversion under various catalytic conditions. For instance, iron(III) chloride has been demonstrated as an effective catalyst for the direct amidation of esters, including those with a pyridine (B92270) ring which can coordinate to the metal center, facilitating the reaction. mdpi.com This method offers a solvent-free approach with good to excellent yields for a range of amines. mdpi.com

Alternative approaches to amide formation from β-keto esters involve multi-step sequences or the use of specific coupling agents. Nickelocene has also been reported as a catalyst for the α-amidation of β-keto esters, showcasing broad substrate tolerance. nih.govresearchgate.net

Table 1: Examples of Hydrolysis and Amidation Reactions

Transformation Reagents and Conditions Product Notes

The carbonyl groups of the keto and ester functionalities can be selectively or fully reduced to yield alcohols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used to reduce the ketone to a secondary alcohol, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester to a diol. youtube.comchadsprep.com

The selective reduction of the ketone function in this compound would yield ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate. Subsequent reduction of the ester group would lead to the formation of 3-(pyridin-2-yl)propane-1,3-diol. The synthesis of related structures like 1-phenyl-3-pyridin-2-ylpropan-1-ol has been documented, indicating the feasibility of such reductions. chemsynthesis.com Further reaction of the resulting hydroxyl groups, for example through Williamson ether synthesis, can provide corresponding ether derivatives.

Table 2: Reduction Reactions of this compound

Reagent Product(s) Notes
Sodium Borohydride (NaBH₄) Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate Selective reduction of the ketone. youtube.com
Lithium Aluminum Hydride (LiAlH₄) 3-(Pyridin-2-yl)propane-1,3-diol Reduction of both ketone and ester. chadsprep.com

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol, leading to a different ester derivative. This reaction can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium alkoxide). masterorganicchemistry.comscielo.br The reaction is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com This strategy allows for the synthesis of a library of ester derivatives of 3-oxo-3-(pyridin-2-yl)propanoic acid, which can be valuable for modulating the compound's physical and chemical properties. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound.

Modifications at the α-Methylene Position

The α-methylene group, situated between the two carbonyl functionalities, is particularly acidic and can be readily deprotonated to form a stable enolate. This nucleophilic enolate is a key intermediate for a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate of this compound can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. openstax.orgyoutube.com This reaction is a fundamental strategy for elaborating the carbon skeleton. The choice of base and reaction conditions can influence the outcome, especially in cases where multiple acidic protons are present. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete enolate formation. libretexts.org The alkylating agent is typically a primary alkyl halide to avoid competing elimination reactions. openstax.org

Acylation: Similarly, the enolate can be acylated by reacting with an acyl halide or anhydride (B1165640) to introduce an acyl group at the α-position. This leads to the formation of a β,δ-dioxo ester derivative.

Table 3: Alkylation and Acylation at the α-Methylene Position

Reaction Reagents and Conditions Product

The α-methylene position can also be halogenated using various electrophilic halogenating agents. For instance, reaction with N-bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent can introduce a bromine atom at the α-position. The resulting α-halo-β-keto ester is a versatile intermediate for further synthetic transformations, including nucleophilic substitution reactions and elimination reactions to introduce a double bond.

Mannich-type Reactions and Related C-C Bond Formations

The methylene (B1212753) group situated between the two carbonyl functions (the keto group and the ester group) in this compound is highly acidic and readily enolizable. This "active methylene" character makes it a potent nucleophile for various carbon-carbon bond-forming reactions. researchgate.net

One of the cornerstone reactions for such systems is the Mannich reaction. In a typical Mannich reaction, an active methylene compound undergoes aminomethylation through reaction with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. While direct literature examples specifically detailing the Mannich reaction with this compound are not extensively documented, the inherent reactivity of its β-ketoester framework makes it an ideal candidate for such transformations. The general mechanism would involve the formation of an Eschenmoser's salt or a pre-formed iminium ion, which is then attacked by the enolate of this compound.

This strategy provides a reliable route to introduce aminomethyl substituents at the C-2 position, yielding highly functionalized derivatives. These products can serve as precursors for more complex molecules, including alkaloids and other pharmacologically relevant scaffolds.

Beyond the classic Mannich reaction, the nucleophilic nature of the C-2 position enables other important C-C bond formations. These include:

Knoevenagel Condensation: Reaction with aldehydes or ketones, often catalyzed by a weak base, to form new α,β-unsaturated systems. For instance, the condensation of the related ethyl 3-oxo-3-(pyridin-4-yl)propanoate with isonicotinaldehyde has been reported to yield the corresponding methylene-bridged dipyridine ester. researchgate.net

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds, which are valuable intermediates for further cyclizations.

These reactions underscore the utility of the active methylene group in this compound for molecular elaboration. youtube.comorganic-chemistry.orgchemistry.coach

Pyridine Ring Functionalization and Heterocyclic Annulations

The pyridine ring in this compound presents a second major site for synthetic modification. Strategies can range from direct substitution on the ring to its incorporation into larger, fused heterocyclic systems.

Direct functionalization of the pyridine ring is a powerful tool for introducing substituents without pre-functionalization. Pyridine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack but challenging for electrophilic substitution. Modern methods to achieve direct C-H functionalization include:

Directed ortho-Metalation (DoM): The carbonyl group of the picolinoyl moiety can potentially direct metalation to the C-3 position of the pyridine ring using a strong base like lithium diisopropylamide (LDA). The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Transition-Metal-Catalyzed C-H Activation: Palladium, rhodium, or iridium catalysts can facilitate the direct coupling of C-H bonds on the pyridine ring with partners like aryl halides, alkenes, or alkynes. This approach offers high atom economy and can provide access to derivatives that are difficult to obtain through classical methods.

While specific applications of these methods to this compound are not widely reported, they represent a frontier in the derivatization of such pyridine-containing compounds. nih.gov

Cycloaddition reactions offer an elegant way to construct new rings by utilizing the π-system of the pyridine moiety. The pyridine ring can participate in these reactions either as a 4π component (diene) or, more commonly after activation, as part of a 1,3-dipole.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com While the aromaticity of pyridine makes it a reluctant diene in standard Diels-Alder reactions, inverse-electron-demand Diels-Alder reactions, where the heterocycle reacts with a very electron-rich dienophile, can be employed. libretexts.orglumenlearning.com This would transform the pyridine into a bicyclic system.

[3+2] Cycloaddition: A more common and highly effective strategy involves the reaction of pyridinium (B92312) ylides with dipolarophiles. The nitrogen atom of this compound can be quaternized (e.g., by N-amination) to form a pyridinium salt. Deprotonation generates a pyridinium ylide, which is a 1,3-dipole. This dipole can then undergo a [3+2] cycloaddition with an alkyne or a strained alkene. This reaction is a powerful method for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyridines. organic-chemistry.orgnih.gov

The following table details examples of [3+2] cycloaddition reactions used to form pyrazolo[1,5-a]pyridine (B1195680) cores, which is a key potential transformation for activated this compound derivatives.

ReactantsDipolarophileConditionsProduct TypeYieldRef
1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileDimethyl acetylenedicarboxylateSonication7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylateHigh nih.gov
N-aminopyridinium ylideElectron-deficient alkenePIDA, rtMultifunctionalized pyrazolo[1,5-a]pyridineN/A organic-chemistry.org
N-aminopyridinesα,β-unsaturated carbonylNMP, rt, metal-freeFunctionalized pyrazolo[1,5-a]pyridineN/A organic-chemistry.org

Table 1: Examples of [3+2] Cycloaddition Reactions for the Synthesis of Pyrazolo[1,5-a]pyridine Systems.

The dual functionality of this compound makes it an excellent precursor for building fused heterocyclic systems, where the pyridine ring is annulated with another ring.

One of the most prominent examples is the synthesis of indolizine (B1195054) derivatives. The Chichibabin-Tschitschibabin reaction and related 1,3-dipolar cycloaddition strategies are central to this approach. The reaction typically involves the quaternization of the pyridine nitrogen with an α-halocarbonyl compound, followed by base-induced cyclization of the resulting pyridinium ylide.

By analogy, reacting this compound with an appropriate reagent can lead to the formation of an ylide at the nitrogen atom, which can then undergo intramolecular cyclization or react with an external dipolarophile to construct the indolizine core. Syntheses starting from the closely related ethyl 2-pyridylacetate (B8455688) are well-established, highlighting the feasibility of this strategy. nih.govorganic-chemistry.orgrsc.org

The table below summarizes modern methods for synthesizing indolizine scaffolds, which could be adapted for use with this compound.

ReactantsReagents/CatalystConditionsProduct TypeYieldRef
Pyridinium saltsEthyl bromodifluoroacetateMild, simpleDifluoro- or monofluoro-substituted indolizinesHigh nih.gov
2-AlkylazaarenesPropargylic alcoholsSamarium catalyst, solvent-freeSubstituted indolizinesN/A organic-chemistry.org
Pyridines, methyl ketones, alkenoic acidsCopper catalyst, O₂Solvent-freeDiversified indolizinesGood organic-chemistry.org

Table 2: Selected Synthetic Routes to Fused Indolizine Systems.

Catalytic Applications and Coordination Chemistry of Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate Derivatives

Role as Ligands in Metal Catalysis

Chelation Properties and Metal Complex Formation

There is a lack of published studies investigating the chelation properties of ethyl 3-oxo-3-(pyridin-2-yl)propanoate with various metal ions. The bidentate nature of the molecule, with potential coordination sites at the pyridine (B92270) nitrogen and the enolate oxygen of the β-keto ester moiety, suggests that it could form stable metal complexes. However, research articles describing the synthesis, isolation, and characterization (e.g., via X-ray crystallography, spectroscopy) of such complexes are not found in the current body of scientific literature.

Application in Asymmetric Catalysis (e.g., hydrogenation)

No research has been identified that specifically employs this compound or its chiral derivatives as ligands for asymmetric catalysis. Consequently, there are no available data on its performance in key reactions such as asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions.

Design of Novel Organometallic Catalysts

The design and synthesis of novel organometallic catalysts require a fundamental understanding of the ligand's coordination behavior and its influence on the catalytic activity and selectivity of the metal center. Due to the absence of foundational research on the metal complexes of this compound, there are no reports on the development of organometallic catalysts derived from this compound.

Organocatalysis and Non-Metallic Catalytic Systems

Similarly, the exploration of this compound in the realm of organocatalysis appears to be an uninvestigated area of research.

Use in Enamine/Iminium Catalysis

The potential for the methylene (B1212753) group of this compound to participate in enamine or iminium ion catalysis, a common strategy in organocatalysis, has not been documented in any published research. There are no studies that report its use as a substrate or a precursor to a catalyst in such transformations.

Brønsted Acid/Base Catalysis

The pyridine nitrogen in this compound possesses basic properties, and the active methylene group has acidic protons, suggesting potential for Brønsted acid or base catalysis. However, no research articles could be found that describe its application as an organocatalyst in this capacity.

Hydrogen Bonding and Supramolecular Catalysis

The strategic incorporation of hydrogen bonding interactions is a cornerstone of supramolecular chemistry, enabling the construction of intricate, self-assembled architectures with emergent functions, including catalysis. In the context of derivatives of This compound , the interplay of the pyridyl nitrogen, the β-keto-ester functionality, and potential coordinating metals provides a rich platform for the development of hydrogen-bond-driven supramolecular catalytic systems. While specific, detailed research focusing exclusively on the supramolecular catalysis of "this compound" itself is limited in publicly available literature, the principles of molecular design and the study of related structures offer significant insights into its potential.

The structure of This compound features key hydrogen bond acceptors in the form of the pyridyl nitrogen and the carbonyl oxygen atoms of the keto-ester group. The methylene group adjacent to the carbonyls can act as a hydrogen bond donor, particularly upon coordination to a metal center, which enhances its acidity. This inherent functionality allows for the formation of both intramolecular and intermolecular hydrogen bonds, which can be pivotal in the pre-organization of substrates and the stabilization of transition states within a catalytic cycle.

Furthermore, the enol form of β-keto esters like This compound introduces a hydroxyl group that can act as a strong hydrogen bond donor. This tautomerism can be influenced by the solvent, temperature, and the presence of metal ions, thereby offering a tuneable element in the design of supramolecular structures. The enolic hydroxyl group, in concert with the pyridyl nitrogen, can participate in the formation of robust hydrogen-bonded synthons, leading to the assembly of one-, two-, or three-dimensional networks.

In the realm of supramolecular catalysis, these hydrogen-bonded assemblies can function in several ways. They can create a microenvironment that is distinct from the bulk solution, potentially enhancing reaction rates and selectivities. The regular arrangement of catalytic sites within a supramolecular framework can lead to cooperative effects, where multiple functional groups work in concert to facilitate a chemical transformation. For example, a network of hydrogen bonds could serve to orient a substrate molecule optimally with respect to a catalytically active metal center coordinated to the This compound ligand.

While direct experimental data on the supramolecular catalytic applications of This compound derivatives remains scarce, the foundational principles of supramolecular chemistry and the known coordination behavior of pyridyl β-keto esters strongly suggest a high potential for this compound in the design of novel, self-assembled catalytic materials. Future research in this area would likely focus on the synthesis of metal complexes of this ligand and the systematic study of their hydrogen-bonding patterns and subsequent catalytic activities in various organic transformations.

Biocatalytic Transformations of Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate

Enzymatic Reduction to Chiral Alcohols

The conversion of the prochiral ketone in Ethyl 3-oxo-3-(pyridin-2-yl)propanoate to a chiral alcohol is a key transformation for accessing valuable chiral building blocks. This is typically achieved using ketoreductases (KREDs) or dehydrogenases.

Application of Reductases and Dehydrogenases

Reductases and dehydrogenases, particularly those belonging to the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies, are widely employed for the asymmetric reduction of ketones. These enzymes utilize a hydride donor, typically a nicotinamide (B372718) cofactor such as NADPH or NADH, to reduce the carbonyl group.

While no studies have specifically reported the use of these enzymes on this compound, research on analogous aromatic and heteroaromatic ketoesters provides a framework for potential applications. For instance, the bioreduction of the structurally similar compound, ethyl 3-oxo-3-(2-thienyl)propanoate, has been successfully demonstrated using a short-chain dehydrogenase/reductase, ChKRED12, from Chryseobacterium sp. CA49. rsc.orgnih.gov This suggests that screening of existing reductase libraries could identify suitable candidates for the reduction of the pyridinyl analogue.

Stereoselectivity and Enantiomeric Excess Optimization

Achieving high stereoselectivity is paramount in the synthesis of chiral alcohols. The stereochemical outcome of the reduction (i.e., the formation of the (R)- or (S)-alcohol) is determined by the enzyme's active site topology. Optimization of enantiomeric excess (ee) often involves several strategies:

Enzyme Screening: A diverse panel of reductases from various microbial sources would be the initial step to identify enzymes with inherent activity and selectivity towards this compound.

Reaction Condition Optimization: Factors such as pH, temperature, co-solvent, and substrate/enzyme concentration can significantly influence both the activity and stereoselectivity of an enzymatic reaction.

Cofactor Regeneration: The stoichiometric use of expensive nicotinamide cofactors is a major cost driver. Implementing a cofactor regeneration system, such as using a glucose dehydrogenase (GDH) and glucose, is a common strategy to ensure a continuous supply of the reduced cofactor. nih.gov

Enzyme Engineering: If initial screening fails to identify a highly selective enzyme, protein engineering techniques like directed evolution or site-directed mutagenesis can be employed to enhance the stereoselectivity and activity of a promising but non-ideal enzyme candidate.

A study on the bioreduction of ethyl benzoylacetate and its analogues highlighted that simple screening procedures combined with reaction engineering (e.g., use of inhibitors and biocatalyst immobilization) could significantly improve yields and enantioselectivity. researchgate.net Similar approaches could be envisioned for this compound.

Transaminase-Mediated Stereoselective Amination of this compound

The direct conversion of the keto group in this compound to a chiral amine can be achieved through stereoselective amination catalyzed by transaminases (TAs), also known as aminotransferases.

Characterization of Transaminase Enzymes for Substrate Conversion

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine (B41738), alanine) to a carbonyl acceptor. nih.govfrontiersin.org The characterization of transaminases for a specific substrate involves assessing their activity, stability, and substrate scope.

No published research has characterized a transaminase for the specific conversion of this compound. However, studies on the amination of other β-keto esters provide valuable insights. For example, engineered ω-transaminases have been developed for the synthesis of β-phenylalanine esters from ethyl benzoylacetate. mdpi.com This demonstrates the feasibility of using transaminases for the amination of β-keto esters, a class of compounds to which this compound belongs.

Optimization of Reaction Conditions for Chiral Amine Synthesis

The successful synthesis of a chiral amine using a transaminase requires careful optimization of reaction conditions. Key parameters include:

Choice of Amino Donor: The selection of an appropriate amino donor is critical for driving the reaction equilibrium towards the product. Inexpensive donors like isopropylamine are often preferred.

Equilibrium Displacement: Transamination reactions are often reversible. Strategies to shift the equilibrium include using a large excess of the amino donor or removing one of the products from the reaction mixture.

pH and Temperature: These parameters must be optimized to ensure enzyme stability and maximal activity.

Cofactor Concentration: Although PLP is a catalytic cofactor, its presence in sufficient concentration is necessary for enzyme activity.

Substrate Scope and Enzyme Engineering for Enhanced Efficiency

The substrate scope of wild-type transaminases can be limited, particularly for bulky or structurally complex ketones. frontiersin.org Protein engineering has become an indispensable tool to broaden the substrate range and enhance the efficiency of these enzymes.

Directed evolution and rational design have been successfully used to engineer transaminases for the amination of challenging substrates, including bulky ketones and β-keto esters. frontiersin.orgresearchgate.net For a substrate like this compound, which contains a heterocyclic aromatic ring, enzyme engineering would likely be necessary to achieve high conversion and stereoselectivity. This would involve creating and screening mutant libraries of known transaminases to identify variants with improved performance for this specific target molecule.

Other Biocatalytic Pathways

Beyond the more common enzymatic reductions, the biocatalytic potential of this compound extends to other transformative pathways, primarily involving lipase-catalyzed resolutions and biotransformations by whole microbial cultures. These methods offer alternative routes to chiral molecules and other valuable derivatives.

Lipase-Catalyzed Resolutions

Lipases are versatile enzymes in organic synthesis, widely employed for the kinetic resolution of racemic compounds through enantioselective hydrolysis or transesterification. In the context of β-keto esters, lipases can selectively hydrolyze one enantiomer of a racemic mixture, leading to the separation of the unreacted ester and the corresponding carboxylic acid, both in optically enriched forms.

While specific studies on the lipase-catalyzed resolution of this compound are not extensively documented, research on structurally similar dihydropyridine (B1217469) derivatives provides significant insights into the potential of this approach. For instance, the enantioselective hydrolysis of prochiral bis(ethoxycarbonylmethyl) substituted 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates has been successfully achieved using Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435. wur.nl The enantiomeric excesses (e.e.) of the resulting monoacids were found to be dependent on the substituent at the 4-position of the dihydropyridine ring and the solvent system used, with values ranging from 68% to 93%. wur.nl This demonstrates the potential of lipases to differentiate between enantiotopic ester groups, a principle that can be extended to the resolution of racemic β-hydroxy esters derived from this compound.

The general strategy for a lipase-catalyzed kinetic resolution via hydrolysis would involve the following transformation:

(±)-Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate + H₂O --(Lipase)--> (R)-Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate + (S)-3-Hydroxy-3-(pyridin-2-yl)propanoic acid

Or, conversely, the selective hydrolysis of one enantiomer of the racemic ester. The efficiency of such a resolution is determined by the enzyme's enantioselectivity (E-value). A high E-value signifies a greater difference in the reaction rates for the two enantiomers, leading to products with high enantiomeric purity. Various lipases, such as those from Pseudomonas cepacia and Candida rugosa, have shown high enantioselectivity in the resolution of various β-hydroxy esters. nih.gov

Table 1: Examples of Lipase-Catalyzed Hydrolysis of Dihydropyridine and Related Esters

EnzymeSubstrateSolventEnantiomeric Excess (e.e.)Reference
Candida antarctica lipase B (Novozym 435)Prochiral bis(ethoxycarbonylmethyl) 4-aryl-1,4-dihydropyridine-3,5-dicarboxylatesVarious organic solvents68-93% wur.nl
Pseudomonas cepacia lipaseRacemic 3-hydroxy-4-tosyloxybutanenitrileOrganic solvents>99% nih.gov
Candida rugosa lipaseRacemic 1-(isopropylamine)-3-phenoxy-2-propanol derivativesToluene/[EMIM][BF₄]up to 96.2% mdpi.com

Biotransformations via Microbial Cultures

Whole-cell biotransformations using various microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), present a powerful and cost-effective tool for asymmetric synthesis. For β-keto esters like this compound, microbial cultures can mediate a range of reactions, with the most prominent being the stereoselective reduction of the keto group to a hydroxyl group.

The reduction of the carbonyl group in this compound by baker's yeast would likely yield the corresponding chiral alcohol, Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate. Baker's yeast contains a multitude of oxidoreductases with varying substrate specificities and stereoselectivities. nih.gov This can sometimes lead to the formation of a mixture of stereoisomers. However, by carefully controlling reaction conditions (e.g., substrate concentration, temperature, and co-solvents) or by using genetically engineered yeast strains, it is often possible to achieve high diastereoselectivity and enantioselectivity. nih.gov Research has focused on modifying yeast strains by deleting or overexpressing specific reductase enzymes to enhance the production of a single desired stereoisomer of a β-hydroxy ester. nih.gov

Table 2: Potential Biotransformations of this compound by Microbial Cultures

MicroorganismTransformation TypePotential Product(s)Key ConsiderationsReference
Saccharomyces cerevisiae (Baker's Yeast)Asymmetric Reduction(S)- or (R)-Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoateStereoselectivity depends on strain and reaction conditions. nih.gov
Saccharomyces cerevisiae (Baker's Yeast)HydrolysisEthyl 3-oxo-3-(pyridin-2-yl)propanoic acid, 3-Hydroxy-3-(pyridin-2-yl)propanoic acidCan be a competing side reaction to reduction. wur.nl
Engineered Yeast StrainsAsymmetric ReductionSpecific stereoisomer of Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoateEnhanced selectivity and yield through genetic modification. nih.gov

The use of whole microbial cells offers the advantage of in-situ cofactor regeneration, which is a significant benefit for large-scale industrial applications. The diverse metabolic pathways present in microorganisms open up a wide range of potential transformations for complex molecules like this compound.

Applications in Advanced Pharmaceutical and Chemical Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The inherent reactivity of ethyl 3-oxo-3-(pyridin-2-yl)propanoate makes it a valuable starting material for the synthesis of various biologically active molecules. Its ability to undergo a variety of chemical transformations allows for its incorporation into diverse molecular frameworks, leading to the development of new therapeutic agents and agrochemicals.

Intermediates for Drug Candidates

A crucial application of this compound lies in its potential role as a precursor for important pharmaceutical intermediates. One notable example is its indirect pathway to the synthesis of Dabigatran, a direct thrombin inhibitor used as an anticoagulant. The key intermediate for Dabigatran is ethyl 3-(pyridin-2-ylamino)propanoate. patsnap.comgoogle.compatsnap.comgoogle.com While direct synthesis of this amino ester from 2-aminopyridine (B139424) and ethyl acrylate (B77674) is reported, an alternative synthetic route could involve the reductive amination of this compound. This process would involve the reaction of the ketone group in the parent compound with an amine, followed by reduction to form the corresponding amino ester. This highlights the potential of this compound as a valuable starting material in the synthesis of this important drug, as summarized in the table below.

IntermediatePrecursor CompoundPotential ReactionTherapeutic Agent
Ethyl 3-(pyridin-2-ylamino)propanoateThis compoundReductive AminationDabigatran

Synthesis of Agrochemicals and Specialty Chemicals

The application of this compound extends into the agrochemical sector. Research has shown that phenoxypropionic acid derivatives containing an imidazo[1,2-a]pyridine (B132010) moiety exhibit significant herbicidal activities. researchgate.net The synthesis of such complex heterocyclic systems can potentially utilize this compound as a key building block. The pyridine (B92270) nitrogen in the starting material can be crucial for constructing the fused imidazo[1,2-a]pyridine core, which is essential for the observed herbicidal properties. The versatility of this compound allows for the introduction of various substituents, enabling the fine-tuning of the biological activity of the final agrochemical products.

Building Block for Complex Heterocyclic Scaffolds

The structural features of this compound make it an ideal substrate for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Construction of Pyridine-Fused Systems

The presence of both a pyridine ring and a reactive β-ketoester moiety in this compound facilitates its use in various cyclocondensation reactions to form pyridine-fused systems. These reactions often involve the reaction of the active methylene (B1212753) group and the ketone with other bifunctional reagents. Several classical named reactions for pyridine synthesis, such as the Hantzsch wikipedia.orgorganic-chemistry.org, Bohlmann-Rahtz organic-chemistry.orgresearchgate.netcore.ac.ukjk-sci.cominterchim.fr, and Guareschi-Thorpe organic-chemistry.orgresearchgate.netrsc.org syntheses, can be adapted to use this versatile precursor, leading to a diverse range of substituted pyridine-fused heterocycles. For instance, the reaction of this compound with an enamine and an aldehyde in a Hantzsch-type reaction could yield highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.

Synthesis of Quinolizidine (B1214090) and Related Structures

The synthesis of quinolizidine alkaloids, a class of natural products with a wide range of biological activities, can also benefit from the use of pyridyl-β-ketoesters like this compound. A notable example is the asymmetric synthesis of the quinolizidine alkaloid (-)-epimyrtine, which has been achieved using an N-sulfinyl delta-amino beta-ketoester as a chiral building block. nih.gov The synthesis of this key intermediate could potentially start from this compound through a sequence of reactions, including the introduction of an amino group at the delta position. The pyridyl group would serve as a precursor to one of the rings in the final quinolizidine scaffold.

Contribution to Chiral Pool Synthesis

This compound also holds promise in the field of chiral pool synthesis, where a readily available chiral molecule is used as a starting material to synthesize other chiral molecules. The ketone functionality of the compound is a key handle for introducing chirality.

The asymmetric reduction of the ketone group in this compound can lead to the formation of chiral hydroxy esters. These chiral building blocks can then be utilized in the synthesis of enantiomerically pure pharmaceuticals and other complex natural products. Furthermore, the synthesis of a C2-symmetric chiral pyridine derivative has been reported, highlighting the potential of using derivatives of this compound in the construction of chiral ligands and catalysts for asymmetric synthesis. researchgate.net The ability to generate stereocenters from this achiral starting material underscores its importance in modern organic synthesis.

Enantiomerically Pure Intermediates

The synthesis of enantiomerically pure intermediates is a cornerstone of modern drug development, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. This compound serves as a prochiral substrate for the synthesis of valuable chiral building blocks, particularly chiral hydroxy esters.

A highly effective method for achieving this transformation is through asymmetric reduction of the ketone functionality. Chemoenzymatic approaches, utilizing enzymes such as alcohol dehydrogenases or ketoreductases, have shown great promise in this area. These biocatalysts can exhibit high levels of enantioselectivity, leading to the production of the desired chiral alcohol with excellent purity.

A study on the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols highlights a relevant two-step process. This involves the initial synthesis of a prochiral α-halogenated ketone, followed by an enantioselective reduction of the carbonyl group using an alcohol dehydrogenase from Lactobacillus kefir. This method has been shown to produce chiral alcohols with high enantiomeric excess (95–>99%) and in good yields (up to 98%). wikipedia.org

Furthermore, research on the stereoselective bioreduction of a structurally similar compound, Ethyl 3-oxo-3-(2-thienyl)propanoate, provides strong evidence for the potential of this strategy. In this case, a short-chain dehydrogenase/reductase, ChKRED12, from Chryseobacterium sp. CA49, was used to catalyze the reduction, yielding the corresponding (S)-hydroxy ester with over 99% enantiomeric excess. sigmaaldrich.com This demonstrates the feasibility of employing ketoreductases for the highly selective synthesis of chiral intermediates from β-ketoesters containing heterocyclic rings. The success with the thienyl analogue strongly suggests that a similar biocatalytic approach could be effectively applied to this compound to produce enantiomerically pure ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate, a valuable chiral building block for more complex pharmaceutical targets.

The following table summarizes the key findings from related research on the synthesis of enantiomerically pure intermediates.

SubstrateCatalyst/EnzymeProductEnantiomeric Excess (ee)Yield
Pyridine-based α-halogenated ketonesAlcohol dehydrogenase from Lactobacillus kefirChiral α-halogenated pyridine-based alcohols95–>99%Up to 98%
Ethyl 3-oxo-3-(2-thienyl)propanoateKetoreductase ChKRED12 from Chryseobacterium sp. CA49(S)-ethyl 3-hydroxy-3-(2-thienyl)propanoate>99%Not specified

Computational and Theoretical Studies on Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecule at an electronic level. For molecules like ethyl 3-oxo-3-(pyridin-2-yl)propanoate, these calculations reveal the distribution of electrons and the nature of the chemical bonds, which are the basis of its chemical behavior.

The electronic structure of this compound is characterized by the interplay between the pyridine (B92270) ring, the β-dicarbonyl system, and the ethyl ester group. Analysis of the electron density distribution and electrostatic potential (ESP) surfaces highlights the reactive sites of the molecule.

Electron Density Distribution: The nitrogen atom in the pyridine ring and the oxygen atoms of the carbonyl groups are regions of high electron density, making them susceptible to electrophilic attack. The ESP map would visually confirm these sites as areas of negative potential (typically colored in red or yellow).

Bonding Analysis: Natural Bond Orbital (NBO) analysis is a powerful tool to study the bonding within the molecule. It provides information on the hybridization of atomic orbitals, the nature of the bonds (sigma, pi), and delocalization of electron density through hyperconjugation. For instance, NBO analysis can quantify the interaction between the lone pair of the pyridine nitrogen and the adjacent π-system, as well as the delocalization within the keto-ester moiety. While specific studies on this molecule are not abundant, research on related structures, such as ethyl 3-[(pyridin-2-yl)amino]propanoate, has utilized DFT methods at the B3LYP/6-311++G(d,p) level to perform such analyses. researchgate.net

Table 8.1: Computed Mulliken Atomic Charges (Illustrative) (Note: These values are illustrative and would be derived from a specific DFT calculation.)

Atom Charge (e)
N(pyridine) -0.65
O(keto) -0.58
O(ester C=O) -0.60
C(keto C=O) +0.70

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A small gap suggests high reactivity. In this compound, the HOMO is expected to be localized primarily on the enolate form of the β-dicarbonyl system and the pyridine ring, while the LUMO would be centered on the carbonyl carbons. DFT calculations on similar picoline-containing compounds have been used to determine these energy gaps and explain charge transfer within the molecules. nih.gov

Table 8.2: Frontier Molecular Orbital Energies (Illustrative) (Note: These values are hypothetical, based on typical DFT results for similar organic molecules.)

Orbital Energy (eV)
HOMO -6.8
LUMO -1.5

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl chain and the possibility of tautomerism mean that this compound can exist in multiple conformations and structural forms. Computational methods are essential for mapping the potential energy surface and understanding the relative stabilities of these different structures.

A key feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. chemrxiv.org The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents. mdpi.com

Keto-Enol Tautomerism: this compound can exist in the keto form and two possible enol forms (Z and E), where an intramolecular hydrogen bond can form in the Z-enol, typically making it more stable. Computational studies on analogous compounds, like 3-phenyl-2,4-pentanedione, have used DFT to calculate the relative energies of the tautomers in the gas phase and in different solvents. orientjchem.org Such studies generally find that the stability of the tautomers can be significantly altered by the solvent's polarity. orientjchem.org A study on the related ethyl-3-oxo-3-(pyridin-4-yl)propanoate confirms its existence in equilibrium with an enol form. researchgate.net

Table 8.3: Relative Energies of Tautomers in Different Solvents (Illustrative) (Note: This table illustrates the expected trend based on studies of other β-keto esters.)

Tautomer Relative Energy in Gas Phase (kcal/mol) Relative Energy in Water (kcal/mol)
Keto 0.0 (Reference) 0.0 (Reference)
Z-Enol +2.5 +4.0

The single bonds in the molecule, particularly the C-C bonds of the propanoate chain and the bond connecting the carbonyl to the pyridine ring, have rotational barriers that dictate the molecule's preferred three-dimensional shape.

Potential Energy Scans: By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy surface scan can be generated. This allows for the determination of the energy barriers between different conformers (rotamers). For this compound, the rotation around the bond between the picolinoyl group and the adjacent carbonyl group is of particular interest as it influences the orientation of the pyridine ring relative to the rest of the molecule. These barriers determine the rate of interconversion between conformers at a given temperature.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of the reaction's feasibility and kinetics.

Transition State Theory: For any proposed reaction involving this compound, such as its synthesis or subsequent derivatization, DFT calculations can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction.

Example Application: While specific mechanistic studies on this molecule are lacking in the search results, the methodology is well-established. For example, in a Claisen condensation reaction to form this molecule, computational methods could be used to model the nucleophilic attack of an enolate on an ester, calculating the activation barriers for each step. Studies on other reaction types, like the Arbuzov reaction, demonstrate the utility of DFT in elucidating multi-step mechanisms and the effect of solvents on reaction barriers. chemrxiv.org

Table 8.4: List of Chemical Compounds Mentioned

Compound Name
This compound
Ethyl picolinoylacetate
Ethyl 3-[(pyridin-2-yl)amino]propanoate
Picoline
3-Phenyl-2,4-pentanedione

DFT Studies on Catalyzed and Uncatalyzed Reactions

DFT calculations are instrumental in elucidating the mechanisms of both catalyzed and uncatalyzed reactions involving pyridyl-containing compounds. While direct DFT studies on this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous systems.

For instance, DFT calculations have been successfully employed to investigate the mechanism of multi-component reactions that lead to the formation of pyridyl-cholestane derivatives. nih.gov These studies detail the various steps of the reaction, including condensation, cyclization, and aromatization. nih.gov The calculations help in identifying key intermediates and transition states, providing a detailed understanding of their stability and electronic structures. nih.gov The reaction pathway is often initiated by the formation of an enamine and an α,β-unsaturated nitrile, followed by a Michael addition. nih.gov DFT calculations can pinpoint the rate-determining step, which in some cases is the initial cyclization, by identifying the highest activation energy barrier. nih.gov Such studies also confirm the thermodynamic favorability of the reaction by showing that the final product is more stable than the reactants. nih.gov

The tautomerism of related heterocyclic systems, such as isoxazolo[3,4-b]pyridin-3(1H)-ones, has also been explored using DFT. researchgate.net These studies analyze the electronic structure of different tautomeric forms (e.g., N1-oxo, N9-oxo, and 3-hydroxy tautomers) to determine their relative stabilities. researchgate.net Similar computational approaches could be applied to this compound to understand its keto-enol tautomerism, which is crucial for its reactivity.

In the context of catalyzed reactions, DFT studies can shed light on the role of the catalyst. For example, in reactions catalyzed by palladium complexes, DFT can be used to model the generation of key intermediates like π-allylpalladium enolates and α-(π-allylpallada)ketones, which are formed after decarboxylation of allyl β-keto carboxylates. nih.gov These computational models help in understanding the subsequent transformations that these intermediates undergo. nih.gov

Table 1: Representative Energy Barriers in a Catalyzed Pyridine Synthesis (Hypothetical Data based on Analogous Systems)

Reaction StepIntermediateTransition StateActivation Energy (kcal/mol)
CondensationReactantsTS115.2
Michael AdditionIntermediate ATS218.5
CyclizationIntermediate BTS322.1 (Rate-determining)
AromatizationIntermediate CTS412.8

This table is a hypothetical representation based on typical values found in DFT studies of similar multi-component reactions and is for illustrative purposes only.

Prediction of Regio- and Stereoselectivity

Computational chemistry offers powerful tools for the prediction of regio- and stereoselectivity in organic reactions. rsc.org For a molecule like this compound, which possesses multiple reactive sites, predicting the outcome of a reaction is crucial for its synthetic applications.

Regioselectivity:

The regioselectivity of reactions such as acylation can be predicted by analyzing the electronic properties of the potential reaction sites. In related β-enamino-esters, acylation can occur at either the nitrogen (N-acylation) or the α-carbon (C-acylation). researchgate.net The outcome can be influenced by factors like the solvent and the nature of the acylating agent and base. researchgate.net DFT calculations can be used to model the transition states for both pathways, with the pathway having the lower activation energy being the favored one. The calculation of atomic charges and frontier molecular orbital (HOMO/LUMO) densities can also provide a qualitative prediction of the most nucleophilic site.

Machine learning models are also increasingly being used to predict the regioselectivity of reactions like electrophilic aromatic substitution. researchgate.net These models are trained on large datasets of known reactions and can predict the outcome for new substrates with high accuracy. researchgate.net

Stereoselectivity:

The prediction of stereoselectivity is particularly important when new chiral centers are formed. For reactions involving β-keto esters, such as asymmetric cycloadditions, computational studies can be vital in understanding the origin of enantioselectivity. acs.org In a dual photoredox/nickel catalyzed [3 + 2] photocycloaddition of β-keto esters, mechanistic studies, supported by DFT, can reveal how the chiral catalyst controls the stereochemical outcome. acs.org These studies often model the interaction of the substrate with the chiral catalyst to identify the most stable transition state that leads to the major enantiomer.

For example, in the asymmetric trifluoromethylthiolation of β-keto esters, DFT studies have been used to elucidate the reaction mechanism and the role of the organocatalyst. mdpi.com By comparing different mechanistic pathways, such as the Houk-Grayon and Wynberg ion pair-hydrogen bonding models, the most plausible pathway can be identified. mdpi.com These calculations show how non-covalent interactions between the substrate, catalyst, and reagent dictate the stereochemical outcome.

Table 2: Predicted Selectivity in a Hypothetical Reaction of this compound

Reaction TypePredicted Major ProductComputational MethodKey Factor
C-Acylation vs. N-AcylationC-acylated productDFT (Transition State Analysis)Lower activation energy for C-acylation transition state.
Electrophilic Aromatic SubstitutionSubstitution at C5 of the pyridine ringMachine Learning (RegioML)Highest predicted reactivity score based on electronic and steric features.
Asymmetric Aldol (B89426) AdditionR-enantiomerDFT (Catalyst-Substrate Complex)Steric hindrance in the transition state leading to the S-enantiomer.

This table is a hypothetical representation based on computational predictions for analogous systems and is for illustrative purposes only.

Advanced Spectroscopic and Chromatographic Methods for Research on Ethyl 3 Oxo 3 Pyridin 2 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For ethyl 3-oxo-3-(pyridin-2-yl)propanoate, which exists in equilibrium between its keto and enol forms, NMR is crucial for understanding its tautomeric nature and for the complete assignment of all proton and carbon signals.

High-Resolution NMR for Complex Structure Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, provide a complete picture of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), a singlet for the methylene protons adjacent to the two carbonyl groups in the keto form, and characteristic signals for the protons on the pyridine (B92270) ring. The presence of the enol tautomer would be indicated by a downfield signal for the enolic proton and a vinyl proton signal.

The ¹³C NMR spectrum will display signals for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl group, the methylene carbon, and the carbons of the pyridine ring. The chemical shifts are influenced by the electronic environment of each carbon atom, providing further evidence for the proposed structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto Form)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃1.25 (t)14.1
Ethyl -CH₂-4.19 (q)61.5
Methylene -CH₂-4.05 (s)45.8
Pyridine C38.00 (d)122.5
Pyridine C47.90 (t)137.2
Pyridine C57.50 (t)127.8
Pyridine C68.70 (d)149.5
Pyridine C2 (C=O)-152.0
Ketone C=O-192.8
Ester C=O-167.5

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals, especially for the closely spaced pyridine ring protons, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and among the adjacent protons on the pyridine ring (H3-H4, H4-H5, H5-H6). This helps to trace the spin systems and confirm the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For instance, the signals for the ethyl CH₂ and CH₃ protons would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for identifying quaternary carbons (like the carbonyl carbons and the pyridine carbon attached to the carbonyl group) and for piecing together the molecular fragments. For example, correlations would be expected from the methylene protons (-CH₂-) to the ketone and ester carbonyl carbons, as well as to the C2 and C3 carbons of the pyridine ring.

Chiral NMR and Shift Reagents for Enantiomeric Purity Assessment

While this compound itself is not chiral, it can be used as a precursor in the synthesis of chiral molecules. If a chiral derivative were to be synthesized, or if the compound were to be used in a chiral environment, assessing the enantiomeric purity would be critical. Chiral NMR spectroscopy provides a powerful method for this determination.

This is typically achieved by using a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR). researchgate.netresearchgate.net These reagents form transient diastereomeric complexes with the enantiomers of the analyte. uni.lu Since diastereomers have different physical properties, their corresponding protons will exhibit separate signals in the NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric excess (e.e.) of the sample. libretexts.org

For a basic compound like this compound, a chiral acid could be used as a derivatizing agent to form diastereomeric salts, which could then be distinguished by NMR. Alternatively, chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are effective for creating chemical shift differences between enantiomers of Lewis basic compounds like pyridines. uni.lu

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact elemental composition of the molecule. For this compound, with a molecular formula of C₁₀H₁₁NO₃, the expected monoisotopic mass is 193.0739 g/mol . asianpubs.org HRMS can confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition.

Table 2: Predicted m/z Values for Adducts of this compound in HRMS

AdductPredicted m/z
[M+H]⁺194.0812
[M+Na]⁺216.0631
[M+K]⁺232.0370
[M-H]⁻192.0666

Data sourced from PubChem. youtube.com

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis. In a typical experiment, the molecular ion (or a specific adduct ion) of this compound is selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The second stage of the mass spectrometer then analyzes these fragment ions.

The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. Based on the structure of this compound, several key fragmentation pathways can be predicted:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the picolinoylacetyl cation.

Loss of ethanol (B145695) (-CH₃CH₂OH): This can occur through a McLafferty-type rearrangement.

Cleavage of the bond between the carbonyl groups: This could lead to the formation of the picolinoyl cation and other smaller fragments.

Fragmentation of the pyridine ring: This would produce characteristic ions associated with substituted pyridines.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR spectroscopy.

Application in Reaction Monitoring and Mechanistic Studies

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in monitoring the synthesis of this compound and elucidating the mechanisms of its reactions. The synthesis of this compound, typically achieved through a Claisen condensation of ethyl picolinate (B1231196) and ethyl acetate (B1210297), can be tracked by acquiring NMR spectra at various time points. organic-chemistry.orglibretexts.org This allows for the observation of the depletion of starting materials and the emergence of the product, thereby enabling the optimization of reaction conditions such as temperature and reaction time.

A key mechanistic feature of this compound is its existence as a mixture of keto and enol tautomers. This tautomerism can be readily studied by ¹H NMR spectroscopy. The keto form exhibits a characteristic singlet for the α-protons, while the enol form shows a vinyl proton signal. The ratio of the integration of these signals provides the equilibrium constant (Keq) for the tautomerization process in a given solvent. This is crucial for understanding the reactivity of the compound, as the enol form is often the reactive species in subsequent synthetic transformations. The position of this equilibrium is sensitive to the solvent and temperature, and NMR studies can provide precise quantitative data on these effects.

The general mechanism for the Claisen condensation to form a β-keto ester like this compound involves the deprotonation of the α-carbon of an ester by a strong base to form an enolate, which then acts as a nucleophile. youtube.comyoutube.com This enolate attacks the carbonyl carbon of a second ester molecule, leading to a tetrahedral intermediate which then eliminates an alkoxide to form the β-keto ester. youtube.comyoutube.com Each step of this process can be indirectly monitored by observing the changing chemical environment of the protons and carbons in the reacting species via NMR.

Advanced Chromatographic Separations

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its suitability for further research and application.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparations

While this compound itself is achiral, it is a common precursor in the synthesis of chiral molecules where the subsequent introduction of a substituent at the α-position creates a stereocenter. The enantiomeric purity of these resulting chiral compounds is critical, particularly in pharmaceutical applications, and is determined using chiral High-Performance Liquid Chromatography (HPLC). nih.govyoutube.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govresearchgate.net For derivatives of this compound, which are often polar and may contain hydrogen bonding functionalities, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based CSPs are generally suitable. researchgate.netnih.gov The development of a specific chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve optimal separation.

Table 1: Potential Chiral Stationary Phases for the Enantioseparation of this compound Derivatives

CSP TypeCommon Trade NamesPotential Suitability for Pyridyl Ketoester Derivatives
Polysaccharide-basedChiralpak®, Chiralcel®High, due to their broad applicability for a wide range of chiral compounds, including those with aromatic and carbonyl groups.
Protein-basedChirobiotic™Moderate to high, particularly for compounds that can engage in specific interactions with the protein surface.
Pirkle-typeWhelk-O®, DACH-DNBModerate, suitable for compounds with π-acidic or π-basic moieties.
Cyclodextrin-basedCyclobond™Moderate, effective for compounds that can form inclusion complexes with the cyclodextrin (B1172386) cavity.

The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is crucial for achieving good resolution of the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and for the analysis of any volatile derivatives. uni.lunih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions. libretexts.orgdocbrown.info The fragmentation would likely involve cleavage adjacent to the carbonyl groups and loss of the ethoxy group from the ester.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Possible Fragment StructureDescription
193[C₁₀H₁₁NO₃]⁺Molecular Ion
148[C₈H₆NO₂]⁺Loss of the ethoxy group (-OCH₂CH₃)
120[C₇H₄NO]⁺Loss of the carboethoxy group (-COOCH₂CH₃)
106[C₆H₄NO]⁺Picolinoyl cation
78[C₅H₄N]⁺Pyridyl cation

The presence of any impurities would be indicated by additional peaks in the gas chromatogram, and their mass spectra could be used for their identification. The relative peak areas in the chromatogram can be used to quantify the purity of the sample.

Preparative Chromatography for Scaled-Up Separations

For applications requiring larger quantities of highly pure this compound, preparative chromatography is the method of choice. evotec.comresearchgate.net This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher sample loadings to isolate substantial amounts of the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Flash Chromatography are commonly employed. In a typical scenario, a crude reaction mixture containing this compound would be loaded onto a silica (B1680970) gel column. A solvent system, often a gradient of hexane and ethyl acetate, is then used to elute the components. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC) or analytical HPLC, to identify those containing the pure product. These pure fractions are then combined and the solvent is evaporated to yield the purified compound. This method is scalable from milligram to kilogram quantities, making it suitable for both laboratory research and industrial production. evotec.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While there is no publicly available crystal structure for this compound, this technique would be invaluable for unambiguously confirming its molecular structure and providing insights into its intermolecular interactions in the solid state.

To perform X-ray crystallography, a single crystal of the compound is required. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

A crystal structure of this compound would reveal:

The preferred tautomeric form (keto or enol) in the solid state.

The conformation of the molecule, including the torsion angles between the pyridine ring, the keto group, and the ester group.

The nature and geometry of any intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing.

This information is fundamental for understanding the physical properties of the compound and can be used in computational modeling studies to predict its behavior in different environments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-oxo-3-(pyridin-2-yl)propanoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For instance, pyridine-2-yl magnesium bromide can react with ethyl 3-chloro-3-oxopropanoate under reflux conditions. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields ~33% product. Optimization strategies include controlling reaction temperature, catalyst concentration, and solvent polarity. Post-synthesis characterization using 1^1H NMR and LC-MS ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1^1H NMR : Peaks at δ 8.68 (pyridinyl protons) and δ 4.20 (ethyl ester) confirm substituent positioning.
  • LC-MS : A molecular ion peak at m/z 194 [M+H]+ validates the molecular weight.
    These methods, combined with UV-Vis spectroscopy (λmax 235 nm), ensure comprehensive structural verification .

Q. What are the typical chemical reactions involving this compound in organic synthesis?

  • Methodological Answer : The compound participates in:

  • Reduction : Catalytic hydrogenation or enzymatic bioreduction yields chiral alcohols (e.g., ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate).
  • Condensation : Reacts with hydrazines or amines to form heterocyclic derivatives (e.g., pyrazolones).
    Reaction conditions (solvent, temperature) significantly influence product distribution .

Advanced Research Questions

Q. How can stereoselective synthesis of Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate be achieved using bioreduction?

  • Methodological Answer : Enzymes like ChKRED12 catalyze stereoselective reduction of the β-ketoester group. Key factors:

  • Temperature : Optimal activity at 30–40°C (activity declines >50°C).
  • pH : Neutral to slightly basic conditions (pH 7–8) enhance enzyme stability.
    SDS-PAGE analysis ensures enzyme purity (>95% by densitometry), and chiral HPLC confirms enantiomeric excess (>90% S-isomer) .

Q. How do structural modifications in the pyridine ring influence the compound’s biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., Ethyl 3-oxo-4-(pyridin-2-yl)butanoate) reveal:

  • Substitution Position : Pyridin-2-yl enhances binding to PD-1/PD-L1 proteins compared to pyridin-3-yl or pyridin-4-yl derivatives.
  • Electronic Effects : Electron-withdrawing groups on pyridine increase electrophilicity, improving enzyme inhibition (e.g., IC50 values for kinase inhibition).
    Computational docking studies (AutoDock Vina) correlate substituent effects with binding affinity .

Q. How can researchers resolve contradictions in reported yields between enzymatic and chemical synthesis methods?

  • Methodological Answer : Discrepancies arise due to:

  • Enzymatic Limitations : Lower yields (e.g., 33% for ChKRED12) but higher stereoselectivity.
  • Chemical Routes : Higher yields (~60–70%) but require chiral resolution steps.
    Cross-validation using HPLC (Chiralpak AD-H column) and kinetic analysis (Michaelis-Menten plots) clarifies trade-offs between yield and enantiopurity .

Retrosynthesis Analysis

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Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
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Ethyl 3-oxo-3-(pyridin-2-yl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.